molecular formula C20H25NO4S B5594719 [(1R,3S)-1-hydroxy-3-(2-hydroxyethoxy)-7-azaspiro[3.5]nonan-7-yl]-(3-methyl-1-benzothiophen-2-yl)methanone

[(1R,3S)-1-hydroxy-3-(2-hydroxyethoxy)-7-azaspiro[3.5]nonan-7-yl]-(3-methyl-1-benzothiophen-2-yl)methanone

Cat. No.: B5594719
M. Wt: 375.5 g/mol
InChI Key: WWFHHNRIMJMBPU-SJORKVTESA-N
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Description

[(1R,3S)-1-hydroxy-3-(2-hydroxyethoxy)-7-azaspiro[3.5]nonan-7-yl]-(3-methyl-1-benzothiophen-2-yl)methanone is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique combination of a spirocyclic nonane ring system and a benzothiophene moiety, which imparts distinct chemical and biological properties.

Preparation Methods

The synthesis of [(1R,3S)-1-hydroxy-3-(2-hydroxyethoxy)-7-azaspiro[3.5]nonan-7-yl]-(3-methyl-1-benzothiophen-2-yl)methanone typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the spirocyclic nonane ring: This can be achieved through a series of cyclization reactions, often involving the use of strong bases or acids to facilitate ring closure.

    Introduction of the benzothiophene moiety: This step usually involves coupling reactions, such as Suzuki or Stille coupling, to attach the benzothiophene ring to the spirocyclic core.

    Functional group modifications: Hydroxyl and hydroxyethoxy groups are introduced through selective oxidation and etherification reactions.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility.

Chemical Reactions Analysis

[(1R,3S)-1-hydroxy-3-(2-hydroxyethoxy)-7-azaspiro[3.5]nonan-7-yl]-(3-methyl-1-benzothiophen-2-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using reagents like PCC (Pyridinium chlorochromate) or Jones reagent.

    Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common reagents and conditions used in these reactions include strong acids or bases, transition metal catalysts, and specific solvents to control reaction rates and selectivity. Major products formed from these reactions depend on the specific conditions and reagents used, but can include a variety of functionalized derivatives with altered chemical and biological properties.

Scientific Research Applications

[(1R,3S)-1-hydroxy-3-(2-hydroxyethoxy)-7-azaspiro[3.5]nonan-7-yl]-(3-methyl-1-benzothiophen-2-yl)methanone has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound is studied for its potential as a bioactive molecule, with applications in enzyme inhibition and receptor modulation.

    Medicine: Research is ongoing into its potential therapeutic uses, including as an anti-inflammatory or anticancer agent.

    Industry: It is used in the development of specialty chemicals and advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of [(1R,3S)-1-hydroxy-3-(2-hydroxyethoxy)-7-azaspiro[3.5]nonan-7-yl]-(3-methyl-1-benzothiophen-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

[(1R,3S)-1-hydroxy-3-(2-hydroxyethoxy)-7-azaspiro[3.5]nonan-7-yl]-(3-methyl-1-benzothiophen-2-yl)methanone can be compared with other spirocyclic compounds and benzothiophene derivatives. Similar compounds include:

    Spirocyclic nonane derivatives: These compounds share the spirocyclic core but may have different substituents, affecting their chemical and biological properties.

    Benzothiophene derivatives: These compounds feature the benzothiophene moiety but may lack the spirocyclic structure, resulting in different reactivity and applications.

The uniqueness of [(1R,3S)-1-hydroxy-3-(2-hydroxyethoxy)-7-azaspiro[3

Properties

IUPAC Name

[(1R,3S)-1-hydroxy-3-(2-hydroxyethoxy)-7-azaspiro[3.5]nonan-7-yl]-(3-methyl-1-benzothiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO4S/c1-13-14-4-2-3-5-15(14)26-18(13)19(24)21-8-6-20(7-9-21)16(23)12-17(20)25-11-10-22/h2-5,16-17,22-23H,6-12H2,1H3/t16-,17+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWFHHNRIMJMBPU-SJORKVTESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=CC=CC=C12)C(=O)N3CCC4(CC3)C(CC4OCCO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC2=CC=CC=C12)C(=O)N3CCC4(CC3)[C@@H](C[C@@H]4OCCO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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